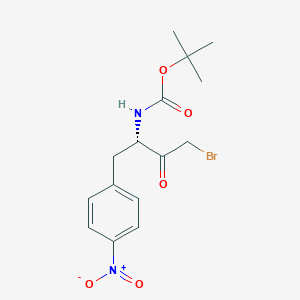![molecular formula C34H43N3O6S2 B8308025 [4-[[2,2-bis[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate](/img/structure/B8308025.png)
[4-[[2,2-bis[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate
描述
[4-[[2,2-bis[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate is a complex organic compound with a unique structure that combines sulfamic acid, pyran, and phenyl ester functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[2,2-bis[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate involves multiple steps. The key steps include the formation of the pyran ring, the introduction of the sulfamic acid group, and the esterification of the phenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
[4-[[2,2-bis[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide or thiol derivatives.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols, amines). The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce sulfide or thiol derivatives.
科学研究应用
[4-[[2,2-bis[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which [4-[[2,2-bis[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate exerts its effects involves interactions with molecular targets and pathways. The sulfamic acid group can interact with enzymes and proteins, potentially inhibiting their activity. The pyran ring and phenyl ester groups can also interact with cellular components, affecting various biological processes.
相似化合物的比较
Similar Compounds
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- Phenol, 4,4’-methylenebis [2,6-bis (1,1-dimethylethyl)-
Uniqueness
[4-[[2,2-bis[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate is unique due to its combination of sulfamic acid, pyran, and phenyl ester functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C34H43N3O6S2 |
|---|---|
分子量 |
653.9 g/mol |
IUPAC 名称 |
[4-[[2,2-bis[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] N-ethylsulfamate |
InChI |
InChI=1S/C34H43N3O6S2/c1-6-37-45(40,41)43-29-20-27(33(3,4)5)30(19-22(29)2)44-31-28(38)21-34(42-32(31)39,17-15-23-7-11-25(35)12-8-23)18-16-24-9-13-26(36)14-10-24/h7-14,19-20,37-38H,6,15-18,21,35-36H2,1-5H3 |
InChI 键 |
PXSYHIZJUXSMHO-UHFFFAOYSA-N |
规范 SMILES |
CCNS(=O)(=O)OC1=CC(=C(C=C1C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)N)CCC4=CC=C(C=C4)N)O)C(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
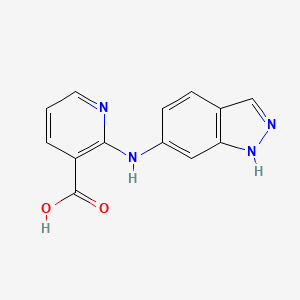
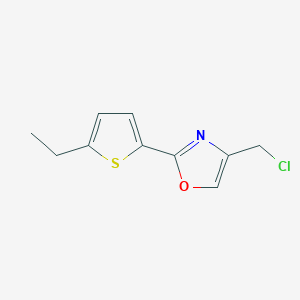
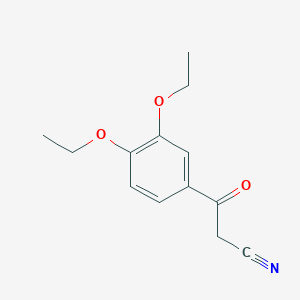
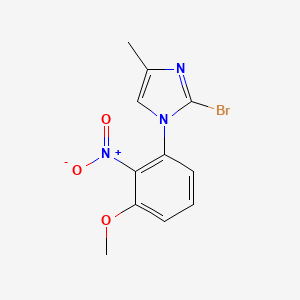
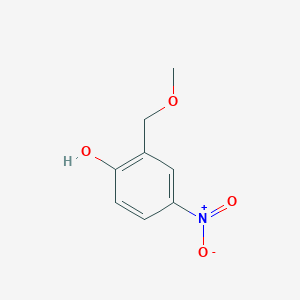
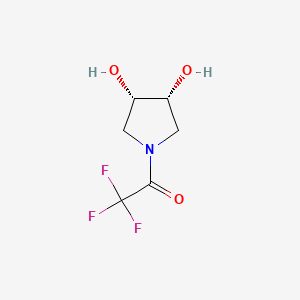
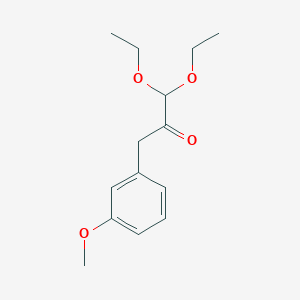
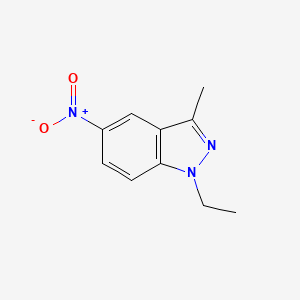
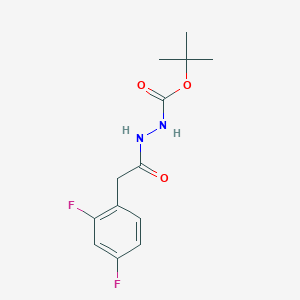
![(3-methyl-5-phenyl-3H-[1,2,3]triazol-4-yl)-methanol](/img/structure/B8308008.png)

![2-(Benzo[d]oxazol-5-yl)propanoic acid](/img/structure/B8308027.png)
![2,3-Dimethoxy-6-[1,2,3]triazol-1-yl-benzoic acid](/img/structure/B8308032.png)
